[4-Oxo-4-(4-oxobutan-2-yloxy)butan-2-yl] 3-hydroxybutanoate
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Overview
Description
[4-Oxo-4-(4-oxobutan-2-yloxy)butan-2-yl] 3-hydroxybutanoate: is a chemical compound with the molecular formula C12H20O6 It is known for its unique structure, which includes both ester and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-Oxo-4-(4-oxobutan-2-yloxy)butan-2-yl] 3-hydroxybutanoate typically involves esterification and ketone formation reactions. One common method includes the reaction of 3-hydroxybutanoic acid with 4-oxobutanoic acid under acidic conditions to form the ester linkage. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated synthesis and process optimization techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the ketone groups can yield secondary alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide .
Major Products:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various amide or ether derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a precursor in the synthesis of polymers and other macromolecules.
Biology:
- Investigated for its potential role in metabolic pathways and enzyme interactions .
- Studied for its biodegradability and biocompatibility in biological systems .
Medicine:
- Explored for its potential use in drug delivery systems due to its ability to form stable esters and ketones.
- Evaluated for its therapeutic properties in treating metabolic disorders .
Industry:
- Utilized in the production of biodegradable plastics and coatings .
- Employed as an intermediate in the manufacture of various industrial chemicals .
Mechanism of Action
The mechanism of action of [4-Oxo-4-(4-oxobutan-2-yloxy)butan-2-yl] 3-hydroxybutanoate involves its interaction with enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in ester and ketone metabolism, leading to the formation of various metabolites. These metabolites can then participate in metabolic pathways and exert their effects on cellular processes .
Comparison with Similar Compounds
Poly[®-3-hydroxybutyric acid]: A biodegradable polymer with similar ester and hydroxyl functional groups.
4-oxo-4-(4-oxobutan-2-yloxy)butanoic acid: A closely related compound with an additional carboxylic acid group.
Uniqueness:
- The presence of both ester and ketone functional groups in [4-Oxo-4-(4-oxobutan-2-yloxy)butan-2-yl] 3-hydroxybutanoate makes it a versatile compound for various chemical reactions.
- Its biodegradability and biocompatibility make it suitable for applications in medicine and industry .
Properties
IUPAC Name |
[4-oxo-4-(4-oxobutan-2-yloxy)butan-2-yl] 3-hydroxybutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-8(14)6-11(15)18-10(3)7-12(16)17-9(2)4-5-13/h5,8-10,14H,4,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLACRIKFZRFWRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=O)OC(=O)CC(C)OC(=O)CC(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30951955 |
Source
|
Record name | 4-Oxo-4-[(4-oxobutan-2-yl)oxy]butan-2-yl 3-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30951955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29435-48-1 |
Source
|
Record name | 4-Oxo-4-[(4-oxobutan-2-yl)oxy]butan-2-yl 3-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30951955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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